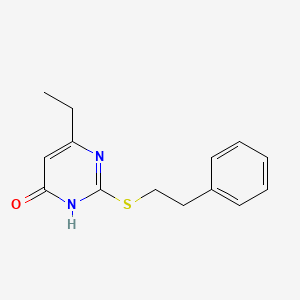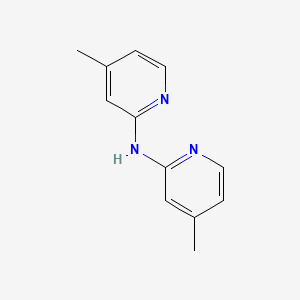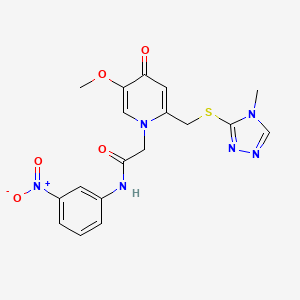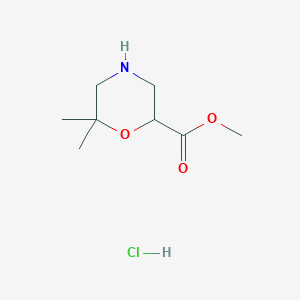
N-(2-(thiophen-3-yl)benzyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(thiophen-3-yl)benzyl)isonicotinamide, also known as TBN, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. TBN belongs to the class of isonicotinamide derivatives and has a molecular weight of 342.45 g/mol.
Scientific Research Applications
Anion Binding and Hydrophobic Microenvironment
N-(Isonicotinamido)-N'-(substituted-phenyl)thioureas, including derivatives that may share structural similarities with N-(2-(thiophen-3-yl)benzyl)isonicotinamide, have been designed as neutral receptors to demonstrate the influence of conformational aspects on anion binding in aqueous solutions. These compounds create a hydrophobic microenvironment around the thiourea group, enhancing hydrogen bonding interactions. The study reveals the importance of the amido -NH proton being sufficiently acidic for the hydrophobic microenvironment to operate effectively in aqueous solutions, suggesting potential applications in selective anion recognition and sensing in complex biological or environmental matrices (Yang et al., 2008).
Antibiotic Potentiation
Another research application explores the modification of compounds like benzo[b]thiophene-2-ylboronic acid, structurally related to this compound, to improve their ability to cross bacterial membranes and potentiate the activity of beta-lactam antibiotics against Gram-negative bacteria. This work indicates potential applications in combating antibiotic resistance through structural optimization, highlighting the significance of membrane permeability enhancements for therapeutic efficacy (Venturelli et al., 2007).
Antimicrobial Activity
N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives have been synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The chemical structure and antimicrobial efficacy of these compounds suggest potential applications in developing new antibacterial agents (Ramachandran, 2017).
Cancer Cell Growth Inhibition
Research on organometallic ruthenium(II) complexes, with ligands potentially resembling this compound, has shown promising results in inhibiting the growth of human ovarian cancer cell lines. These findings open up avenues for the development of novel metal-based anticancer agents with mechanisms of action distinct from existing treatments (Morris et al., 2001).
Hydrogel Formation
N-(4-pyridyl)isonicotinamide, a compound related in function to this compound, has been identified as an efficient hydrogelator, capable of forming hydrogels at various concentrations. This highlights potential applications in drug delivery systems, where controlled release and targeted delivery of therapeutics are crucial (Kumar et al., 2004).
properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-17(13-5-8-18-9-6-13)19-11-14-3-1-2-4-16(14)15-7-10-21-12-15/h1-10,12H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDZYWBVDHSUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2829243.png)
![N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide](/img/structure/B2829244.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenylbenzamide](/img/structure/B2829247.png)

![2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2829251.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2829254.png)


![Methyl 3-(5-bromothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2829258.png)
![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2829259.png)

